Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate
Description
Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d]thiazole carboxamido group and a butanoate ester. Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated esters, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
methyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-3-9(13(21)22-2)24-15-19-18-14(25-15)17-11(20)12-16-8-6-4-5-7-10(8)23-12/h4-7,9H,3H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLJUJIOKMWTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule. This interaction can lead to changes in the target’s function, potentially resulting in the observed biological effects.
Biochemical Pathways
Thiazole derivatives have been known to impact a wide range of biochemical pathways due to their diverse biological activities. The downstream effects of these interactions can vary widely depending on the specific target and the context within the cell.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole ring and a thiadiazole moiety. These structural components contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 398.48 g/mol |
The compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : this compound has shown efficacy against several fungal pathogens such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. by interfering with their growth and reproduction pathways.
- Anti-inflammatory Effects : In vivo studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity. For instance, a related thiadiazole compound was shown to reduce inflammation markers such as TNF-α and IL-1β in carrageenan-induced edema models . This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : The compound's structure suggests it may interact with specific cellular targets involved in cancer progression. Research on benzothiazole derivatives indicates they can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzothiazole and thiadiazole derivatives. The disk diffusion method used to assess antimicrobial activity revealed that these compounds effectively inhibited the growth of various pathogens:
| Microorganism | Inhibition Zone (mm) | Compound Concentration (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Candida albicans | 18 | 100 |
| Escherichia coli | 12 | 100 |
Anti-inflammatory Studies
A study evaluating the anti-inflammatory effects of methyl thiadiazinan compounds showed promising results:
| Time Point (hours) | Percentage Inhibition (%) | Standard Drug (%) |
|---|---|---|
| 1 | 16.7 | 12.8 |
| 3 | 23.2 | 14.5 |
| 5 | 26.2 | 15.4 |
These results indicate that methyl thiadiazinan compounds could serve as effective anti-inflammatory agents by significantly reducing edema in animal models .
Case Studies
Several case studies have documented the biological activities of related compounds:
- A study on the synthesis and evaluation of new benzothiazole derivatives found them to possess substantial anticancer properties, particularly against breast cancer cell lines.
- Another investigation into the anti-tubercular activity of benzothiazole-based compounds indicated their potential as novel therapeutic agents against resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Thiadiazole Derivatives with Aromatic/Alkyl Substituents
Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () share the 1,3,4-thiadiazole core but lack the benzo[d]thiazole moiety. Key differences include:
- Physical Properties : 5h has a melting point of 133–135°C and an 88% yield, suggesting high crystallinity and efficient synthesis. The target compound’s larger aromatic system may increase its melting point beyond this range.
Oxadiazole-Based Analogues
Compounds like methyl-4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5q) () replace the thiadiazole with an oxadiazole ring. Key contrasts include:
- Bioactivity: Oxadiazoles in are noted as Rho/Myocardin-related transcription factor inhibitors, while thiadiazoles (e.g., ) exhibit insecticidal/fungicidal activity. The target compound’s benzo[d]thiazole may broaden its inhibitory spectrum.
Functional Group Variations
Thioether Linkers and Ester Groups
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate () features a shorter acetate ester chain compared to the target’s butanoate.
- Pharmacokinetics: The butanoate ester may improve lipophilicity and membrane permeability, extending half-life.
- 68–88% in ).
Benzimidazole and Pyrazole Hybrids
Compounds like 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) () incorporate pyrazole-carbonitrile motifs.
- Bioactivity : The pyrazole group in 7d may enhance hydrogen-bonding interactions, whereas the target’s benzo[d]thiazole could favor hydrophobic binding pockets.
- Thermal Stability : 7d has a high melting point (191.8°C), likely due to its rigid pyrazole core. The target compound’s melting point may vary based on substituent flexibility.
Preparation Methods
Formation of Benzo[d]thiazole-2-carboxylic Acid
The benzo[d]thiazole core is synthesized via a Michael addition-oxidation sequence:
- Michael Addition : 1,4-Benzoquinone reacts with L-cysteine methyl ester hydrochloride in ammonium hydroxide, yielding a hydroquinone intermediate.
- Oxidation : Potassium ferricyanide oxidizes the hydroquinone to a benzothiazine derivative.
- Ring Contraction : Acidic conditions (e.g., HCl) facilitate contraction to benzo[d]thiazole-2-carboxylic acid.
Reaction Conditions :
Conversion to Carboxamide
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently treated with ammonia gas:
$$
\text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Benzo[d]thiazole-2-carboxamide}
$$
Key Parameters :
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for 1,3,4-thiadiazoles. A modified Hoggarth method is employed:
- Thiosemicarbazide Formation : Hydrazine hydrate reacts with carbon disulfide (CS₂) in ethanol to form thiosemicarbazide.
- Cyclization : Phosphoric acid (H₃PO₄) induces cyclodehydration, yielding 5-amino-1,3,4-thiadiazole-2-thiol.
Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic attack of the thiolate on the adjacent hydrazide carbon, followed by elimination of H₂O.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 3 hours |
| Yield | 72% |
Coupling of Benzo[d]thiazole-2-carboxamide to 5-Amino-1,3,4-thiadiazole-2-thiol
Amide Bond Formation
Carbodiimide-mediated coupling links the two heterocycles:
- Activation : Benzo[d]thiazole-2-carboxamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Coupling : The activated intermediate reacts with 5-amino-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF).
Critical Conditions :
- Molar ratio (EDC:HOBt:carboxamide): 1.2:1.2:1
- Temperature: 25°C (room temperature)
- Yield: 78% after column chromatography.
Thioether Formation with Methyl 2-Bromobutanoate
Nucleophilic Substitution
The thiol group attacks the electrophilic carbon of methyl 2-bromobutanoate under basic conditions:
$$
\text{5-(Benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazole-2-thiol} + \text{CH}3\text{OCOC}3\text{H}_6\text{Br} \xrightarrow{\text{Base}} \text{Target compound}
$$
Base Selection :
- Potassium carbonate (K₂CO₃) in acetone maximizes yield (82%) while minimizing ester hydrolysis.
Side Reactions :
- Competing oxidation to disulfide (mitigated by nitrogen atmosphere).
- Ester saponification (controlled by short reaction time: 2 hours).
Alternative Synthetic Routes
One-Pot Thiadiazole-Thioether Assembly
A streamlined approach combines thiadiazole synthesis and thioether formation in a single pot:
- In Situ Cyclization : Thiosemicarbazide and methyl 2-bromobutanoate are co-reacted with POCl₃, yielding the thiadiazole-thioether directly.
- Post-Cyclization Coupling : The pre-formed thiadiazole-thioether is coupled to benzo[d]thiazole-2-carboxamide.
Advantages :
- Reduced purification steps.
- Higher overall yield (68% vs. 55% for stepwise route).
Limitations :
- Requires strict stoichiometric control to avoid byproducts.
Industrial-Scale Considerations
Process Optimization
- Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
- Catalytic Systems : Palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates).
- Green Chemistry : Replacement of POCl₃ with biodegradable reagents (e.g., ionic liquids).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol oxidation during storage | Use of antioxidant additives (BHT) |
| Low solubility of intermediates | Polar aprotic solvents (DMF, DMSO) |
| Regioselectivity in cyclization | Steric directing groups on substrates |
Q & A
Q. What are the typical synthetic routes for Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate?
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives. Subsequent coupling with benzo[d]thiazole-2-carboxylic acid derivatives is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC). The thioether linkage is introduced via nucleophilic substitution or thiol-disulfide exchange reactions. Final esterification or transesterification steps yield the methyl butanoate moiety .
Q. How is the compound characterized structurally?
Advanced analytical techniques are employed:
- NMR spectroscopy (1H, 13C) confirms regiochemistry and substituent positions.
- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and purity .
Q. What safety precautions are required during handling?
The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid inhalation and skin contact.
- Store in sealed containers at 2–8°C .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. This approach narrows solvent choices, temperature ranges, and catalyst systems, improving yields by 20–30% .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer efficacy often arise from:
Q. How does the thiadiazole-thioether moiety influence binding to biological targets?
Molecular docking studies reveal:
- The thiadiazole ring interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- The thioether linkage enhances membrane permeability via lipophilic interactions.
- Substituents on the benzo[d]thiazole group modulate hydrogen bonding with residues like Asp86 in E. coli DNA gyrase .
Q. What advanced techniques validate in vitro bioactivity mechanisms?
- Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., tubulin for anticancer activity).
- Metabolomic profiling (LC-MS) identifies downstream pathway perturbations (e.g., apoptosis markers in cancer cells) .
Data and Methodological Guidance
Q. How to design dose-response experiments for cytotoxicity studies?
- Use a logarithmic concentration range (1 nM–100 µM) to capture EC50 values.
- Include positive controls (e.g., doxorubicin for cancer cells) and normalize viability assays (MTT, resazurin) to untreated cells.
- Validate results across ≥3 cell lines to assess selectivity .
Q. What computational tools predict ADMET properties?
Q. How to troubleshoot low yields in thiadiazole ring formation?
Common issues and solutions:
- Incomplete cyclization : Optimize reaction time (24–48 hrs) and acid catalyst (H2SO4 vs. POCl3).
- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
